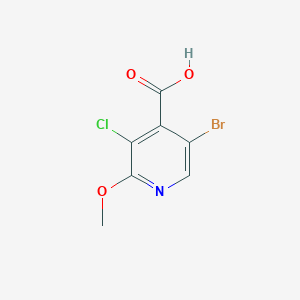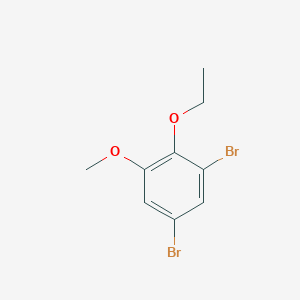
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol” is a chemical compound with the CAS Number: 2404734-19-4 . It has a molecular weight of 327.98 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is 2-8°C .Aplicaciones Científicas De Investigación
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol has been used in a variety of scientific applications, including laboratory experiments and industrial processes. It has been used in the synthesis of a variety of compounds, such as tetrahydropyridines, benzothiazoles, and thiazoles. It has also been used as a reagent in the synthesis of a variety of compounds, including benzamides, triazoles, and oxazoles. Additionally, this compound has been used in the synthesis of new fluorescent probes for the detection of nitric oxide and other reactive species.
Mecanismo De Acción
The mechanism of action of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol is not yet fully understood. However, it is believed to be related to its ability to react with other compounds, as well as its ability to form stable complexes with metal ions. It is also believed that this compound is able to interact with cellular components, such as proteins and enzymes, which may be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties in animal models. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and purify. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound is a relatively unstable compound, which can limit its shelf life.
Direcciones Futuras
The future directions of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol research include further exploration of its potential mechanisms of action and its potential therapeutic applications. Additionally, further research is needed to explore its potential use as an industrial reagent and its potential toxicity and environmental impact. Additionally, further research is needed to explore its potential use in the synthesis of new compounds, such as fluorescent probes and other compounds with potential therapeutic applications. Finally, further research is needed to explore its potential use as a food additive or preservative.
Métodos De Síntesis
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol can be synthesized through the reaction of 4-bromo-3-ethoxy-2-fluorophenol and bromine in acetic acid. The reaction is catalyzed by a base, such as potassium acetate or sodium hydroxide, and requires a temperature of around 100 °C. The reaction is typically complete within 1-2 hours. The product is then purified by column chromatography and recrystallized from ethanol or methanol.
Safety and Hazards
The safety information for “(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
Propiedades
IUPAC Name |
(4,6-dibromo-3-ethoxy-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRICEVKYTVEKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)CO)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)
![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)








